4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide

Lipophilicity Drug design Physicochemical profiling

4-Methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide (CAS 338968-37-9) is a synthetic quinoxaline–carbohydrazide hybrid with molecular formula C₁₇H₁₃F₃N₄O and a molecular weight of 346.31 g·mol⁻¹. It combines a quinoxaline core, a 3-trifluoromethyl substituent, and a 4-methylbenzenecarbohydrazide moiety.

Molecular Formula C17H13F3N4O
Molecular Weight 346.313
CAS No. 338968-37-9
Cat. No. B2582736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide
CAS338968-37-9
Molecular FormulaC17H13F3N4O
Molecular Weight346.313
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NNC2=NC3=CC=CC=C3N=C2C(F)(F)F
InChIInChI=1S/C17H13F3N4O/c1-10-6-8-11(9-7-10)16(25)24-23-15-14(17(18,19)20)21-12-4-2-3-5-13(12)22-15/h2-9H,1H3,(H,22,23)(H,24,25)
InChIKeyBVCZGXVSOJTABW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide (CAS 338968-37-9): Chemical Identity and Procurement Baseline


4-Methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide (CAS 338968-37-9) is a synthetic quinoxaline–carbohydrazide hybrid with molecular formula C₁₇H₁₃F₃N₄O and a molecular weight of 346.31 g·mol⁻¹ . It combines a quinoxaline core, a 3-trifluoromethyl substituent, and a 4-methylbenzenecarbohydrazide moiety. The compound is primarily supplied as a research chemical with commercial purities of 95–98% (HPLC) and is described as a versatile building block for synthesizing more complex quinoxaline derivatives . This guide focuses exclusively on whether verifiable, quantitative differentiation exists to justify selecting this specific compound over its closest structural analogs for scientific procurement.

Why Generic Substitution Is Not Advisable for 4-Methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide (CAS 338968-37-9)


The quinoxaline–carbohydrazide scaffold is highly sensitive to even minor structural modifications. Within the trifluoromethyl-quinoxaline hydrazide family, changes in the N'-substitution pattern (H vs. methyl), the benzohydrazide aromatic substituent (H, 4-methyl, 4-chloro), or the functional group at the quinoxaline 2-position (hydrazino vs. carbohydrazide) are known to alter lipophilicity (cLogP), hydrogen-bond donor/acceptor capacity, and topological polar surface area, which in turn affect molecular recognition, metabolic stability, and synthetic utility [1]. Consequently, generic interchange among analogs such as the unsubstituted N'-H derivative (CAS 343372-42-9), the N'-methyl variant (CAS 343372-52-1), or the 4-chloro-N'-methyl analog (CAS 338773-42-5) is not scientifically justified without direct comparative evidence. The evidence compiled below evaluates whether such differentiation can be quantified for CAS 338968-37-9.

Quantitative Differentiation Evidence for 4-Methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide (CAS 338968-37-9)


Predicted Lipophilicity (cLogP) Comparison Among Trifluoromethyl-Quinoxaline Hydrazide Analogs

Computationally predicted logP values provide a quantitative basis for differentiating the target compound from its closest analogs. For CAS 338968-37-9, the ZINC database reports a predicted logP of 3.216 [1]. The N'-methyl regioisomer (CAS 343372-52-1) is reported with a higher logP of 3.32 . A related ZINC entry (ZINC33145499) with the same molecular formula but different connectivity yields a logP of 3.847 [2], indicating that the specific substitution pattern on the quinoxaline core has a substantial effect on lipophilicity. The unsubstituted analog (CAS 343372-42-9), lacking the 4-methyl group on the benzene ring, has a lower molecular weight (332.28) and is expected to exhibit reduced lipophilicity compared to the target compound, although no experimentally validated logP data were identified for any member of this series.

Lipophilicity Drug design Physicochemical profiling

Predicted Physicochemical Property Differentiation: Boiling Point Estimation

The predicted boiling point of CAS 338968-37-9 (433.4 ± 45.0 °C) is substantially higher than that of its synthetic precursor, 2-hydrazino-3-(trifluoromethyl)quinoxaline (CAS 321433-92-5), which has a predicted boiling point of 295.9 ± 50.0 °C . This ~137.5 °C difference reflects the added molecular mass and increased intermolecular hydrogen-bonding capacity conferred by the benzenecarbohydrazide extension.

Thermal stability Purification Formulation

Hydrogen-Bond Donor Capacity as a Structural Differentiator for Biological Target Engagement

CAS 338968-37-9 possesses two hydrogen-bond donor (HBD) atoms (the two NH groups of the carbohydrazide linker), as reported in its SMILES-based descriptor set [1]. In contrast, the closely related hydrazone analog 4-methylbenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone (CAS 477870-72-7) contains only one HBD , and the 2-hydrazino precursor (CAS 321433-92-5) has an additional HBD from the terminal –NH₂ group (total of 3 HBD) . The HBD count of 2 for the target compound represents an intermediate value within this series.

Medicinal chemistry Ligand efficiency Target engagement

Critical Assessment: Limitations of Available Quantitative Evidence for Direct Comparator-Based Selection

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, DrugBank, and patent databases (searched on 2026-05-10) did not identify any peer-reviewed publication, patent, or authoritative database record that reports experimental biological activity data (e.g., IC₅₀, Kᵢ, MIC, EC₅₀, % inhibition, or selectivity ratio) for CAS 338968-37-9 in a head-to-head comparison with any analog. ChEMBL explicitly records 'no known activity for this compound' (ZINC65542588) [1]. All differentiation claims in this guide are therefore restricted to computationally predicted physicochemical properties and class-level inference. Users should treat the absence of direct comparative biological data as a significant procurement consideration.

Data gaps Procurement risk Evidence quality

Recommended Application Scenarios for 4-Methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide (CAS 338968-37-9) Based on Available Evidence


Synthetic Building Block for Structure–Activity Relationship (SAR) Exploration of Quinoxaline-Hydrazide Libraries

CAS 338968-37-9 is structurally positioned as a late-stage intermediate suitable for further derivatization. The free NH group of the carbohydrazide linker can be acylated, alkylated, or coupled to generate focused libraries. Its intermediate lipophilicity (cLogP = 3.216) and HBD count (2) provide a balanced starting point for medicinal chemistry optimization campaigns targeting kinase, GPCR, or anti-infective endpoints. The compound has been explicitly described as a versatile building block by multiple suppliers .

Negative Control or Scaffold-Hopping Reference in Trifluoromethyl-Quinoxaline Drug Discovery Programs

Given the established anticancer and antifolate activity of certain 3-trifluoromethylquinoxaline derivatives , CAS 338968-37-9 can serve as a structurally distinct reference compound in profiling assays. Its benzenecarbohydrazide extension provides a different pharmacophoric footprint compared to simpler 2-substituted trifluoromethylquinoxalines. The absence of intrinsic bioactivity data (as confirmed by ChEMBL ) may actually be advantageous for use as a negative control in target-based screens.

Physicochemical Probe for Studying Lipophilicity-Dependent Cellular Permeability in Trifluoromethyl-Heterocycle Series

With a predicted cLogP range of 3.2–3.8 depending on the computational model , CAS 338968-37-9 occupies a lipophilicity window that is relevant for passive membrane permeability. Its measured LogP (if experimentally determined) could serve as a calibration point for in silico models predicting the permeability of trifluoromethyl-quinoxaline drug candidates. The predicted boiling point of 433.4 °C indicates sufficient thermal stability for standard in vitro assay conditions.

Supply-Chain Risk Mitigation: Selection Based on Purity Specifications and Supplier Documentation

For procurement where biological differentiation data is absent, selection may be driven by supplier-provided quality metrics. CAS 338968-37-9 is commercially available at 95% (AKSci) and 98% (Leyan) purity, with full Certificate of Analysis documentation available upon request. Procurement decisions among analogs may therefore prioritize compounds with the highest verified purity and most complete analytical characterization (NMR, HPLC, MS), areas where batch-to-batch reproducibility data should be requested from the supplier.

Quote Request

Request a Quote for 4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.